Benzyl 2-hydroxypyrrolidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBBPNJTAHFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 2 Hydroxypyrrolidine 1 Carboxylate and Its Analogues
Direct Synthesis Approaches
Direct synthesis focuses on constructing the target molecule by forming the core pyrrolidine (B122466) ring and introducing the necessary functional groups in a structured sequence.
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a critical step in the synthesis of its derivatives. Intramolecular cyclization is a key strategy employed to construct this five-membered heterocyclic system. For instance, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines are known to undergo intramolecular cyclization in the presence of a strong acid like triflic acid. researchgate.netfigshare.com This reaction proceeds through the formation of reactive intermediates that facilitate the ring closure. The process involves a C,O-diprotonation, followed by the loss of water, leading to conjugated iminium–hydroxynitrilium dications which then react with a tethered phenyl ring to form tricyclic iminium compounds. researchgate.net
Another approach involves the intramolecular reaction of acyclic precursors. For example, the synthesis of a related N-Cbz protected pyrrole (B145914) derivative was achieved through the intramolecular reaction of benzyl (B1604629) (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride. mdpi.com This method highlights how a linear carbamate (B1207046) can be induced to cyclize to form the desired heterocyclic core.
Esterification Strategies for Benzyl Carbamate Incorporation
The introduction of the benzyl carbamate group (Cbz) is a pivotal step, providing the "Benzyl" and "-1-carboxylate" portions of the target molecule's name. This is typically achieved by reacting the nitrogen atom of the pyrrolidine ring with a suitable benzylating agent.
A common method is the reaction of a pyrrolidine precursor with benzyl chloroformate. This reaction, often carried out under basic conditions, results in the formation of the N-Cbz protective group. Another strategy for forming benzyl esters involves reacting a carboxylic acid with benzyl chloride in the presence of a quaternary ammonium carboxylate catalyst. google.com More modern and milder methods utilize reagents like 2-benzyloxy-1-methylpyridinium triflate, which can effectively transfer a benzyl group to a carboxylic acid in the presence of triethylamine.
Hydroxylation Methods at the Pyrrolidine Ring
Introducing a hydroxyl group at the C2 position of the pyrrolidine ring is a key transformation for which several methods exist. One direct approach is the oxidation of N-protected pyrrolidines. While direct hydroxylation at the alpha position can be challenging, various oxidation methods can lead to related functional groups that can be converted to a hydroxyl group.
For instance, the oxidation of N-Cbz-pyrrolidines can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator, or molecular bromine, although this may lead to α,β-oxidation products in low yields. nih.gov Hypervalent iodine(III) reagents have also been employed to furnish α-hydroxy-β,β-dibromine functionalized N-protected pyrrolidines. nih.gov Another method is the selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines, which can yield pyrrolidinones. acs.org These pyrrolidinones (lactams) can then be reduced to the desired 2-hydroxypyrrolidine derivative.
Synthesis from Pre-existing Pyrrolidine Derivatives
An alternative to building the molecule from the ground up is to start with a readily available pyrrolidine-based precursor and chemically modify it. Chiral pool starting materials like pyroglutamic acid and hydroxyproline (B1673980) are particularly valuable in this context.
Modification of 2-Pyrrolidone Derivatives
2-Pyrrolidone, also known as γ-lactam, serves as a versatile starting material. The synthesis of Benzyl 2-hydroxypyrrolidine-1-carboxylate can be envisioned from an N-Cbz protected 2-pyrrolidone. This lactam can be generated through the oxidative cleavage of N-Cbz-prolinol using catalysts like 2-iodobenzamide (B1293540) with Oxone as a co-oxidant. nii.ac.jpjst.go.jp
The key step from the pyrrolidone is the reduction of the amide carbonyl group to a hydroxyl group. This transformation yields the hemiaminal structure of 2-hydroxypyrrolidine.
A summary of representative transformations is presented below:
| Starting Material | Reagent/Catalyst | Product | Yield |
|---|---|---|---|
| N-Cbz-prolinol | 2-Iodobenzamide / Oxone | N-Cbz-2-pyrrolidone | 78% nii.ac.jp |
Derivatization of Hydroxypyrrolidine Precursors
Naturally occurring amino acids such as L-pyroglutamic acid and (2S,4R)-4-hydroxyproline are common and stereochemically defined starting points for the synthesis of complex pyrrolidine derivatives. umaryland.edu
L-pyroglutamic acid can be chemically modified to introduce functionality. For example, the lithium enolate of benzyl N-Boc-pyroglutamate can be treated with Davis oxaziridine to stereospecifically install a hydroxyl group at the C4 position. beilstein-journals.org While this example illustrates hydroxylation at C4, similar enolate chemistry strategies could be adapted for functionalization at other positions, followed by reduction and N-protection to yield the target molecule. Syntheses starting from pyroglutamic acid often leverage its lactam structure, which can be manipulated to create various substituted pyrrolidines. semanticscholar.orgnih.gov
The general synthetic pathway involves protecting the nitrogen atom with the desired benzyl carbamate group and then performing the necessary chemical transformations on the existing functional groups of the hydroxyproline or pyroglutamic acid scaffold.
Advanced Synthetic Strategies
The synthesis of this compound and its analogues benefits from a range of advanced synthetic methodologies. These strategies are designed to construct the pyrrolidine ring with high efficiency, stereocontrol, and functional group tolerance. Key approaches include biocatalytic cascades, intramolecular cyclizations, and comprehensive multi-step protocols.
One-Pot Biocatalytic Cascade Synthesis
One-pot biocatalytic cascades represent a sophisticated approach in green chemistry, combining multiple enzymatic steps in a single reactor to minimize waste and improve efficiency. While a direct one-pot biocatalytic synthesis for this compound is not extensively documented, the principles have been successfully applied to produce structurally related chiral molecules, suggesting potential pathways.
Researchers have developed artificial enzyme cascades in Escherichia coli for the synthesis of benzyl alcohol from L-phenylalanine with a conversion rate exceeding 99% nih.gov. This process involves a four-enzyme cascade to produce benzaldehyde, which is then reduced to benzyl alcohol nih.gov. Such whole-cell biotransformation systems highlight the potential for producing complex molecules from bio-based precursors nih.gov.
Furthermore, the combination of photocatalysis and whole-cell biocatalysis in a one-pot process has been demonstrated for the enantiocomplementary decarboxylative hydroxylation of carboxylic acids to yield valuable chiral alcohols rsc.org. This chemoenzymatic strategy achieves good yields and excellent stereoselectivity (up to 99% ee) rsc.org. Another developed biocatalytic cascade utilizes a series of pyridoxal 5'-phosphate (PLP)-dependent enzymes for the high-yield synthesis of various L-phenylalanine derivatives from aldehydes in mild, aqueous conditions nih.govbiorxiv.org. These methodologies showcase the power of biocatalysis in constructing chiral building blocks that could serve as precursors for functionalized pyrrolidines.
Table 1: Examples of Biocatalytic Cascade Systems
| Product Class | Precursor | Key Enzymes/Catalysts | Yield/Conversion | Reference |
|---|---|---|---|---|
| Benzyl Alcohol & Analogues | L-Phenylalanine | LAAD, HmaS, SMDH, BFD, PAR | >99% Conversion | nih.gov |
| Chiral Alcohols | Carboxylic Acids | Photocatalyst + Ketoreductase | Up to 93% Yield | rsc.org |
Intramolecular Reaction Strategies
Intramolecular reactions are a cornerstone for the efficient synthesis of cyclic compounds like pyrrolidines. These strategies involve the formation of a ring from a single acyclic precursor, often providing excellent control over stereochemistry.
One notable strategy is the intramolecular Pauson-Khand cycloaddition, which has been used to create functionalized indolizidine scaffolds from 2-allylpyrrolidines. This [2+2+1] cycloaddition process generates two additional ring fusions and a new stereocenter in a stereoselective manner nih.gov. Another approach involves the cyclization of N-(benzylidene)- and N-(alkylidene)-homoallylamines induced by electrophiles like bromine or phenylselenenyl bromide. This method leads to the formation of 3-functionalized pyrrolidines rsc.org.
The synthesis of pyrrolidine rings can also be achieved through the intramolecular cyclization of amines. For instance, the synthesis of the natural product Anisomycin involves the reduction of an azide group to an amine, followed by an intramolecular cyclization to form the pyrrolidine ring with a 58% yield mdpi.com. A different type of intramolecular reaction has been developed for the synthesis of N-Cbz-protected 2-arylpyrroles, where benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate undergoes cyclization using oxalyl chloride to yield benzyl 2-phenyl-1H-pyrrole-1-carboxylate in 76% yield mdpi.com.
Table 2: Overview of Intramolecular Cyclization Strategies for Pyrrolidine and Analogue Synthesis
| Reaction Type | Precursor | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pauson-Khand Cycloaddition | Functionalized 2-allylpyrrolidines | N/A | Indolizidine scaffolds | 73-96% | nih.gov |
| Electrophile-induced Cyclization | N-(benzylidene)-homoallylamines | Bromine, Phenylselenenyl bromide | 3-Functionalized pyrrolidines | N/A | rsc.org |
| Amine Cyclization | Azide precursor | Pd/C, NaOAc | Anisomycin | 58% | mdpi.com |
Multi-Step Protocols for Functionalized Pyrrolidines
Multi-step synthesis protocols are fundamental for constructing highly functionalized and stereochemically complex pyrrolidine derivatives. These routes often start from readily available precursors and introduce functionality in a stepwise manner.
A scalable, three-step procedure has been developed for the synthesis of 4,4-disubstituted-3-oxopyrrolidones from commercial reagents. These intermediates are versatile building blocks that can be efficiently converted into 3-aminopyrrolidones and 3-hydroxypyrrolidones, demonstrating a diversity-oriented approach to functionalized pyrrolidines chemrxiv.org.
Many pyrrolidine-containing drugs and their precursors are synthesized from chiral pool starting materials like proline and 4-hydroxyproline (B1632879) mdpi.com. For example, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a key starting material for carbapenem antibiotics like Ertapenem and Meropenem. The synthesis involves esterification, protection of the amine group, and subsequent functional group manipulations mdpi.com. Similarly, the synthesis of non-natural, 4-position functionalized proline monomers for peptide synthesis often begins with the alkylation of the hydroxyl group of commercially available 4-hydroxyproline derivatives kent.ac.uk.
Multi-component reactions (MCRs) also offer an efficient pathway to pyrrolidine derivatives. For instance, a reaction between aromatic aldehydes, glycine ester, and maleimides under microwave heating can generate a pyrrolidine intermediate, which undergoes further intramolecular cycloaddition to yield complex hybrids in good yields tandfonline.com.
Table 3: Selected Multi-Step Protocols for Functionalized Pyrrolidines
| Target Compound/Class | Starting Material | Key Steps | Reference |
|---|---|---|---|
| 3-Hydroxypyrrolidones | Commercially available reagents | 3-step synthesis to 4,4-disubstituted-3-oxopyrrolidone, then reduction | chemrxiv.org |
| Precursors for Ertapenem/Meropenem | (2S,4R)-4-hydroxypyrrolidine carboxylic acid | Esterification, Boc-protection, Mitsunobu reaction | mdpi.com |
| 4-Position Functionalized Proline Monomers | 4-Hydroxyproline derivative | Alkylation of hydroxyl group, saponification | kent.ac.uk |
Stereochemical Control in Pyrrolidine Carboxylate Synthesis
Chiral Pool Synthesis Approaches
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of pyrrolidine (B122466) derivatives, the amino acid L-proline and its hydroxylated analog, 4-hydroxy-L-proline, are common choices. nih.govnih.gov These precursors already contain the pyrrolidine ring with defined stereocenters, which can be chemically modified to yield the desired target molecule, such as Benzyl (B1604629) 2-hydroxypyrrolidine-1-carboxylate.
For instance, the synthesis of pyrrolidine-containing drugs often commences from proline or 4-hydroxyproline (B1632879) derivatives. nih.gov The inherent chirality of these starting materials directs the stereochemistry of subsequent reactions, providing a straightforward route to optically pure products. A typical approach involves the reduction of an N-protected proline derivative to the corresponding prolinol, which can then be further functionalized. nih.gov
Asymmetric Catalysis in Pyrrolidine Carboxylate Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidine carboxylates. mdpi.combohrium.com This approach introduces chirality through the use of a chiral catalyst, which can be a transition metal complex or a small organic molecule (organocatalyst).
Transition metals like rhodium (Rh) and palladium (Pd) are frequently employed in asymmetric catalysis due to their ability to coordinate with organic molecules and facilitate stereoselective bond formations.
Rhodium-Catalyzed Hydrogenation: Rhodium complexes with chiral phosphine (B1218219) ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid esters, to produce chiral amino acid precursors with high enantioselectivity. mdpi.comoup.com This methodology can be applied to the synthesis of substituted pyrrolidines by reducing appropriately functionalized pyrrole (B145914) precursors. acs.org For example, Rh(II)-catalyzed C-H insertion reactions have been used for the direct difunctionalization of a pyrrolidine moiety, leading to C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org
Palladium-Catalyzed Cycloadditions and Carboaminations: Palladium catalysts are versatile for constructing pyrrolidine rings. Enantioselective [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines, catalyzed by palladium complexes with novel phosphoramidite (B1245037) ligands, yield pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Furthermore, asymmetric palladium-catalyzed carboamination reactions provide a route to enantiomerically enriched 2-substituted pyrrolidines. nih.govumich.edu These reactions involve the intramolecular insertion of an alkene into a Pd-N bond, creating new C-N and C-C bonds with controlled stereochemistry. nih.gov
| Catalyst System | Reaction Type | Substrate Type | Product | Key Features |
|---|---|---|---|---|
| Rhodium/Chiral Phosphine Ligands | Asymmetric Hydrogenation | Substituted Pyrroles, Dehydroamino Acids | Functionalized Pyrrolidines | High diastereoselectivity, creation of up to four new stereocenters. acs.org |
| Palladium/Phosphoramidite Ligands | [3+2] Cycloaddition | Trimethylenemethane (TMM) and Imines | Chiral Pyrrolidines | Tolerant of a wide variety of imine acceptors, excellent yields and selectivities. nih.gov |
| Palladium/Chiral Ligands | Carboamination | Alkenyl or Aryl Bromides and N-Boc-pent-4-enylamines | 2-(Arylmethyl)- or 2-(Alkenylmethyl)pyrrolidines | Generates enantiomerically enriched products with up to 94% ee. nih.gov |
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. bohrium.com Pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for a wide range of reactions. mdpi.comresearchgate.netnih.gov
L-proline itself can act as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid functioning as a Brønsted acid. researchgate.net This dual reactivity enables it to catalyze reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions with high stereocontrol. researchgate.netsigmaaldrich.com Diarylprolinol silyl (B83357) ethers, derivatives of proline, are particularly effective for the asymmetric functionalization of aldehydes. nih.gov The pyrrolidine unit can form enamines to activate carbonyl compounds, while other functionalities on the catalyst, such as squaramide or trifluoromethanesulfonamide (B151150) groups, can activate the substrate through hydrogen bonding and control the stereochemical outcome. researchgate.netnih.gov
Organocatalytic tandem reactions, for instance between 2-acylaminomalonates and α,β-unsaturated aldehydes, provide a direct route to 5-hydroxypyrrolidines in high yields and with excellent enantioselectivities (90-99% ee). ku.ac.ae
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of pyrrolidine carboxylates, this is often achieved by introducing a chiral auxiliary or by substrate-controlled reactions where an existing stereocenter directs the stereochemical outcome of a new one.
Chiral pyrrolidine auxiliaries are frequently used due to their rigid scaffold, which allows for efficient transfer of chirality. researchgate.net For example, the diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride (B1222165) can yield optically active α-hydroxy acids with good enantiomeric excesses. rsc.org The solvent system can significantly influence the degree of asymmetric induction in these reactions. rsc.org
Multicomponent reactions offer an efficient way to construct highly substituted pyrrolidines with multiple stereogenic centers in a single operation. nih.gov For example, the TiCl₄-catalyzed reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly functionalized pyrrolidine derivatives diastereoselectively. nih.gov Copper-promoted intramolecular aminooxygenation of alkenes is another method that can produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov
Chiral Resolution Techniques for Enantiomeric Purity
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial step when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers. wikipedia.org
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. rsc.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. whiterose.ac.uk For example, lipases are commonly used for the resolution of racemic alcohols and esters. rsc.orgrsc.orggsartor.org Lipase PS-IM from Pseudomonas cepacia can be used in the acetylation of 3-hydroxypyrrolidine derivatives, providing access to enantiomerically enriched products. rsc.org Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org
Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. pharmtech.com
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Crystallization of Diastereomeric Salts | Formation of diastereomers with different physical properties. wikipedia.org | Scalable and relatively simple. pharmtech.com | Requires a suitable resolving agent; maximum 50% yield for the desired enantiomer without a racemization step. wikipedia.org |
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. rsc.org | High enantioselectivity, mild reaction conditions. rsc.org | Often limited substrate scope; maximum 50% yield without DKR. rsc.org |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. pharmtech.com | Applicable to a wide range of compounds; provides high enantiomeric purity. | Can be expensive for large-scale separations. |
Stereoinversion Methodologies in Pyrrolidine Derivatives
Stereoinversion is a chemical transformation that inverts the configuration of a stereocenter. This is particularly useful for converting an undesired enantiomer from a resolution process into the desired one, or for accessing stereoisomers that are difficult to synthesize directly.
The Mitsunobu reaction is a powerful and widely used method for the stereoinversion of secondary alcohols. missouri.eduwikipedia.orgorganic-chemistry.orgchem-station.comnih.gov The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry. missouri.eduorganic-chemistry.org In this reaction, a secondary alcohol, such as the hydroxyl group in a 2-hydroxypyrrolidine derivative, is treated with triphenylphosphine (B44618), a dialkyl azodicarboxylate (like DEAD or DIAD), and a nucleophile (often a carboxylic acid). wikipedia.orgorganic-chemistry.org The alcohol is converted into a good leaving group in situ, which is then displaced by the nucleophile with inversion of configuration. missouri.eduorganic-chemistry.org If a carboxylic acid is used as the nucleophile, the resulting ester can be hydrolyzed to afford the inverted alcohol. chem-station.com This methodology has been successfully applied to recycle the undesired S-alcohol from an enzymatic resolution to the desired R-alcohol in the synthesis of hydroxypyrrolidin-2-ones. researchgate.net
Chemical Transformations and Reaction Mechanisms
Reactivity of the Hydroxyl Group
The secondary hydroxyl group at the C2 position is a primary site for functionalization. Its reactivity is central to many synthetic applications of the parent molecule.
The hydroxyl group of N-Cbz protected 2-hydroxypyrrolidine can be oxidized to a ketone, yielding the corresponding lactam, Benzyl (B1604629) 2-oxopyrrolidine-1-carboxylate. This transformation is a key step in the synthesis of various derivatives. Several oxidative systems have been developed to achieve this conversion efficiently.
One effective method involves the use of hypervalent iodine reagents. For instance, the combination of iodosobenzene (B1197198) ( (PhIO)n ) or diacetoxyiodobenzene (B1259982) ( PhI(OAc)2 ) with TMSBr can generate reactive bromine equivalents capable of mediating oxidation. Research has also shown that molecular bromine in a nucleophilic solvent like methanol (B129727) can yield α,β-oxidized products. researchgate.net The mechanism for these transformations often proceeds through the formation of a highly reactive N-acyliminium ion intermediate. researchgate.net
Another approach utilizes catalytic systems. An environmentally benign method employs 2-iodobenzamide (B1293540) as a catalyst in conjunction with Oxone® as a co-oxidant. This system facilitates the oxidative cleavage of the related compound, N-Cbz-prolinol, to the corresponding γ-lactam. The reaction is believed to proceed via a Baeyer-Villiger-type mechanism involving a Criegee intermediate.
| Oxidizing System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| (PhIO)n / TMSBr | N-Cbz-pyrrolidine | α,β-oxidized product | Mediated by in situ generated bromine; involves N-acyliminium ion. | researchgate.net |
| N-Bromosuccinimide (NBS) / AIBN | N-Cbz-pyrrolidine | α,β-oxidized product | Radical bromination mechanism. Yields around 30%. | researchgate.net |
| 2-Iodobenzamide (cat.) / Oxone® | N-Cbz-prolinol | Benzyl 2-oxopyrrolidine-1-carboxylate | Environmentally friendly; Baeyer-Villiger type mechanism. |
The hydroxyl group readily undergoes esterification and etherification, standard transformations for alcohols. These reactions are crucial for introducing a variety of substituents and for protecting the hydroxyl group during subsequent synthetic steps.
The Mitsunobu reaction is a powerful and widely used method for the functionalization of alcohols like Benzyl 2-hydroxypyrrolidine-1-carboxylate. nih.gov This reaction allows for the conversion of the alcohol to an ester, ether, or other functional group with a complete inversion of stereochemistry at the carbinol center. The reaction proceeds by activating the hydroxyl group with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nii.ac.jp The resulting activated oxyphosphonium salt is then susceptible to nucleophilic attack by a pronucleophile (e.g., a carboxylic acid for esterification). nih.govnii.ac.jp
For etherification , general methods such as the Williamson ether synthesis can be employed. Newer protocols for benzylation that are compatible with the carbamate (B1207046) functionality have also been developed. For example, using 2-benzyloxy-1-methylpyridinium triflate under neutral conditions allows for the formation of benzyl ethers while preserving sensitive groups like carbamates. beilstein-journals.org
Transformations Involving the Carbamate Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods.
The removal of the Cbz group is a common and critical step in synthetic sequences involving this compound. The two primary strategies for this deprotection are hydrogenolysis and acidolysis. total-synthesis.com
Hydrogenolysis is the most common and mildest method for Cbz group removal. total-synthesis.com It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H2) as the hydrogen source. total-synthesis.comorganic-chemistry.org The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene (B1204751) or triethylsilane, can also be employed, which is particularly useful when other reducible functional groups are present in the molecule. organic-chemistry.org
Acidolysis , or acid-catalyzed cleavage, provides an alternative deprotection route. While the Cbz group is stable to many acidic conditions, it can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid. total-synthesis.com More recently, milder Lewis acid-based methods have been developed. A combination of aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively and selectively cleave N-Cbz groups, even in the presence of other acid-labile or reducible groups like O-benzyl ethers. acs.orgnih.gov
| Deprotection Strategy | Reagents | Byproducts | Key Features | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Mild, common, compatible with many functional groups. | total-synthesis.comorganic-chemistry.org |
| Transfer Hydrogenation | Pd/C, H₂ donor (e.g., triethylsilane) | Toluene, CO₂ | Avoids use of H₂ gas; neutral conditions. | organic-chemistry.org |
| Acidolysis (Strong Acid) | HBr in Acetic Acid | Benzyl bromide, CO₂ | Harsh conditions, can affect other acid-sensitive groups. | total-synthesis.com |
| Acidolysis (Lewis Acid) | AlCl₃ in HFIP | - | Mild, high functional group tolerance, orthogonal to O-Bn groups. | acs.orgnih.gov |
While deprotection is the most common fate of the Cbz group, it can also be directly transformed into other functionalities without first revealing the free amine. This approach offers alternative synthetic routes and can simplify reaction sequences.
A notable transformation is the direct conversion of N-Cbz protected amines into amides. This can be achieved in a one-pot procedure by generating an isocyanate intermediate in situ. The reaction of the N-Cbz compound with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) forms the isocyanate, which is then trapped by a Grignard reagent to yield the corresponding amide. rsc.org This method effectively replaces the entire benzyloxycarbonyl group with a new acyl group.
Furthermore, the carbamate functionality can participate in base-promoted C-C bond-forming reactions. Using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), N-Cbz amides can react with enolizable esters or ketones to form 1,3-dicarbonyl compounds. researchgate.net
Reactivity of the Pyrrolidine (B122466) Ring
The saturated pyrrolidine ring, while generally stable, can undergo specific transformations, particularly those that are influenced by the N-acyl substituent. These reactions can lead to changes in the ring structure itself, such as ring-expansion or the introduction of unsaturation.
One significant reaction is α,β-oxidation, which introduces unsaturation into the ring. Treatment of N-Cbz-pyrrolidines with reagents like N-bromosuccinimide (NBS) and a radical initiator can lead to the formation of an α,β-unsaturated product, likely through an enamide intermediate. researchgate.net
Ring expansion of the pyrrolidine core has also been observed. When N-Cbz protected prolinol derivatives are treated with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST), the reaction can proceed through an aziridinium (B1262131) intermediate. Subsequent ring-opening of this strained intermediate can lead to the formation of fluorinated piperidine (B6355638) derivatives, effectively expanding the five-membered pyrrolidine ring into a six-membered ring. rsc.org This transformation highlights the ability of the nitrogen substituent to participate in neighboring group reactions that facilitate skeletal rearrangement.
Mechanistic Investigations of Key Reactions
Under certain conditions, the benzyloxycarbonyl (Cbz) group in this compound can undergo an intramolecular N→O acyl migration. This type of rearrangement is well-documented for N-acyl-β-amino alcohols and is particularly relevant in peptide chemistry. osti.gov The migration is typically promoted by strong acids. osti.gov
The proposed mechanism involves the protonation of the carbonyl oxygen of the Cbz group, which enhances the electrophilicity of the carbonyl carbon. The neighboring hydroxyl group then acts as an internal nucleophile, attacking the carbonyl carbon to form a five-membered cyclic orthoester-like intermediate. Collapse of this intermediate can lead to the formation of an O-Cbz-2-aminopyrrolidine derivative. This rearrangement is often reversible, and the position of the equilibrium depends on the pH of the medium. Under neutral or slightly basic conditions, the more stable N-acyl isomer is generally favored. mdpi.com
The catalytic reactions involving this compound and its derivatives often proceed through well-defined catalytic cycles.
Palladium-Catalyzed C-H Activation/Arylation: The mechanism of palladium-catalyzed C-H arylation of N-Cbz-pyrrolidines is believed to involve a concerted metalation-deprotonation (CMD) pathway. acs.org The reaction is typically initiated by the formation of a palladium(II) species, which coordinates to a directing group on the substrate. This brings the palladium catalyst in close proximity to a specific C-H bond, facilitating its cleavage. The resulting palladacycle intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the palladium(II) catalyst. nih.govrsc.org
Rhodium-Catalyzed Hydrogenation: The catalytic hydrogenation of N-heterocycles, including the pyrrolidine ring, can be achieved using rhodium catalysts. mdpi.comacs.org Mechanistic studies suggest that these hydrogenations can proceed through the formation of multimetallic rhodium clusters or nanoparticles, which are the catalytically active species. acs.orgnih.gov The reaction likely involves the coordination of the heterocyclic substrate to the rhodium center, followed by a series of hydride transfer steps from the catalyst to the substrate, leading to the saturation of the ring. osti.govacs.org
Role As a Synthetic Building Block and Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Heterocyclic Compounds
The inherent chirality and functionality of benzyl (B1604629) 2-hydroxypyrrolidine-1-carboxylate make it an ideal starting material for the synthesis of a range of heterocyclic structures. The pyrrolidine (B122466) ring acts as a scaffold upon which other rings can be built or existing functionalities can be elaborated to yield diverse molecular frameworks.
Iminosugars are polyhydroxylated alkaloids that function as carbohydrate mimetics and are known for their potent inhibition of glycosidases and glycosyltransferases. mdpi.com Pyrrolidine-based iminosugars are a significant class of these compounds, and their synthesis often relies on chiral precursors to establish the required stereochemistry. mdpi.com Benzyl 2-hydroxypyrrolidine-1-carboxylate and related structures serve as key starting materials for creating the core pyrrolidine structure of these iminosugars. nih.gov
The synthetic utility of such precursors is demonstrated in the construction of multivalent iminosugar systems designed to enhance enzyme inhibition. mdpi.comnih.gov For instance, synthetic strategies involve using protected pyrrolidine carboxylic acids in classical amide coupling reactions to link the iminosugar motifs to a central scaffold. nih.gov The synthesis of various pyrrolidine iminosugars often begins with commercially available, protected forms of hydroxyproline (B1673980), which are then subjected to a series of reactions including reductions, hydroxylations, and functional group manipulations to yield the final polyhydroxylated target molecules. cnr.itnih.gov
| Target Molecule Class | Precursor Type | Key Transformation | Reference |
| Divalent & Trivalent Iminosugars | N- and O-protected pyrrolidine carboxylic acid | Amide coupling to scaffold, deprotection | nih.gov |
| Pyrrolizidine Iminosugars | Chiral vinyl epoxide (derived from pyrrolidine precursors) | Regio- and stereoselective azidolysis, asymmetric dihydroxylation | cnr.it |
| Monovalent Iminosugar References | Allyl-pyrrolidines | Dihydroxylation, oxidative cleavage, reduction, deprotection | mdpi.com |
The synthesis of larger heterocyclic rings, such as piperidines (six-membered) and azepanes (seven-membered), can be achieved from pyrrolidine precursors through ring expansion strategies. While direct ring expansion of this compound is a specialized process, the general principle involves the cleavage of a C-C or C-N bond within the pyrrolidine ring followed by the insertion of one or two carbon atoms and subsequent recyclization.
The synthesis of substituted piperidines is a field of significant interest due to their prevalence in bioactive molecules. nih.govwhiterose.ac.uk Methodologies often start from pyridine (B92270) derivatives which are hydrogenated to form the piperidine (B6355638) ring. whiterose.ac.uk However, building from chiral pool precursors like hydroxyproline derivatives provides an alternative route to enantiomerically pure substituted piperidines.
Azepanes are core structures in numerous natural products and pharmaceutically active compounds, including inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net The construction of the seven-membered azepane ring is synthetically challenging. nih.gov Strategies for their synthesis include copper-catalyzed tandem amination/cyclization of functionalized allenynes, which provides access to highly substituted azepine derivatives. nih.gov The use of a pre-existing, stereochemically defined ring system like that in this compound can provide a framework for building these larger, more complex heterocyclic systems.
This compound is also a valuable intermediate for constructing fused heterocyclic systems, where one or more rings are annulated onto the pyrrolidine core. These structures, such as indolizidines and pyrrolo[2,1-a]isoquinolines, are found in a wide array of biologically active alkaloids. nih.govnih.gov
The synthesis of these systems often involves leveraging the existing functional groups of the pyrrolidine precursor as handles for cyclization reactions. For example, a general approach to N-fused bicycles involves the functionalization of a saturated azacycle, which can be derived from a precursor like this compound, followed by cyclization reactions to form the second ring. nih.gov One documented strategy involves a three-component [3+2] cycloaddition followed by a one-pot N-allylation and intramolecular Heck reaction to generate pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov The pyrrolidine moiety serves as the foundational component in these multi-step synthetic sequences.
| Fused System | Synthetic Strategy | Key Features | Reference |
| Pyrrolo[2,1-a]isoquinolines | Three-component [3+2] cycloaddition, N-allylation, Intramolecular Heck reaction | High synthetic efficiency through multicomponent and one-pot reactions | nih.gov |
| Indolizidines | Sequential C-H and C-C bond functionalizations | Transforms simple saturated cyclic amines into value-added N-fused heterocycles | nih.gov |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | Acid-catalyzed double cyclodehydration and aromatization | Modular approach to polycyclic N-fused heteroaromatics | researchgate.net |
Utility in Amino Acid and Peptide Chemistry
As a protected derivative of a non-standard amino acid, this compound plays a crucial role in peptide chemistry. It allows for the site-specific incorporation of hydroxyproline into peptide chains, enabling the synthesis of non-natural peptides and the strategic modification of amino acids to confer specific properties.
The chemical synthesis of peptides is essential for creating therapeutic agents, as it allows for the incorporation of non-natural amino acids and chemical modifications that can enhance stability and biological activity compared to their natural counterparts. chemrxiv.org Hydroxyproline (Hyp), a major component of collagen, is known to significantly increase the stability of the collagen triple helix. wikipedia.org The (2S,4R) stereoisomer, in particular, is critical for this stabilizing effect. nih.gov
This compound is an example of a protected amino acid derivative used in peptide synthesis. The Cbz group protects the nitrogen atom during peptide bond formation, preventing unwanted side reactions, while the free hydroxyl group can be retained or further modified. Incorporating such residues into peptides allows researchers to study the structural and functional effects of hydroxylation. researchgate.net For example, studies using synthetic collagen-like peptides have shown that the presence and position of hydroxyproline residues can either stabilize or destabilize the triple-helical structure, highlighting the importance of precise modification. wisc.edu
Hydroxyproline and its derivatives serve as "customizable units" for generating structural diversity in organic synthesis. nih.gov The hydroxyl group of this compound is a key functional handle that can be used for various amino acid modification strategies. nih.gov
One such strategy involves the O-acylation of the hydroxyl group. This modification can alter the electron-withdrawing ability of the substituent at the 4-position of the proline ring, which in turn influences the conformational stability of peptides containing the modified residue. nih.gov Another advanced strategy uses the deprotected 4-hydroxy group to initiate a radical scission of the pyrrolidine ring, affording β-amino aldehydes. nih.gov These intermediates can then be converted into other structures, such as β-amino-δ-lactams, demonstrating a divergent synthetic pathway from a single amino acid precursor. nih.gov These modifications are part of a broader field of post-translational modifications, which are critical for defining the biological functions of proteins. nih.gov
Intermediate for Complex Natural Product Synthesis
The pyrrolidine ring is a core structural motif in a vast array of natural products, particularly alkaloids. This compound serves as a crucial chiral building block for the stereoselective synthesis of these complex molecular architectures. Its utility stems from its nature as a stable precursor to highly reactive N-acyliminium ion intermediates.
The hydroxyl group at the C2 position can be readily converted into a good leaving group. Subsequent elimination generates a cyclic N-acyliminium ion. This electrophilic species can then react with a wide range of nucleophiles in a stereocontrolled manner, allowing for the construction of intricate carbon skeletons. This strategy is a cornerstone in the synthesis of various alkaloid classes, where precise control of stereochemistry is paramount for biological activity. The benzyl carbamate (B1207046) group not only protects the nitrogen atom during initial transformations but also plays a role in influencing the stereochemical outcome of subsequent reactions.
Development of Organocatalysts from Pyrrolidine Scaffolds
The field of asymmetric organocatalysis has identified the chiral pyrrolidine skeleton as a "privileged scaffold". nih.gov This is due to the ability of the secondary amine within the pyrrolidine ring to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, guiding reactions to produce a specific enantiomer. nih.gov Proline, the simplest pyrrolidine-based organocatalyst, has demonstrated broad utility, but its applications can be limited by issues such as solubility in organic solvents. nih.gov
This compound is an excellent starting material for the synthesis of more sophisticated, second-generation organocatalysts designed to overcome the limitations of proline. beilstein-journals.orgbeilstein-journals.org The synthetic strategy involves using the existing pyrrolidine core and modifying it to enhance catalytic activity and selectivity. The hydroxyl group provides a convenient handle for introducing bulky or electronically-tuned substituents that can create a more defined chiral environment around the catalytic site. Following the modification of the scaffold, the benzyl carbamate protecting group is removed, typically through hydrogenolysis, to liberate the secondary amine essential for the catalytic cycle. beilstein-journals.org This modular approach allows for the systematic tuning of the catalyst's properties to suit specific asymmetric transformations. beilstein-journals.orgbeilstein-journals.org
Table 1: Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts
| Reaction Type | Description |
|---|---|
| Michael Addition | Formation of carbon-carbon bonds via the conjugate addition of nucleophiles (like aldehydes or ketones) to α,β-unsaturated compounds. nih.govbeilstein-journals.org |
| Aldol (B89426) Reaction | A carbon-carbon bond-forming reaction between an enolate and a carbonyl compound to create a β-hydroxy carbonyl compound. |
| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbon acid to form a β-amino carbonyl compound. |
| α-Halogenation | The enantioselective introduction of a halogen atom (e.g., chlorine, fluorine) at the α-position of a carbonyl compound. beilstein-journals.org |
| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile to form a substituted cyclohexene (B86901) derivative. |
Incorporation into Fluorine-Containing Organic Molecules
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly alter a molecule's physical and chemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine scaffold is a common feature in many biologically active compounds, making the development of fluorinated pyrrolidine derivatives an area of intense research.
This compound is a suitable precursor for the synthesis of stereochemically defined fluorinated pyrrolidines. The most direct approach involves the nucleophilic substitution of the hydroxyl group at the C2 position with a fluoride (B91410) ion. This is typically achieved using deoxofluorination reagents. This transformation converts the C-O bond into a more stable C-F bond, often with inversion of stereochemistry, providing access to a specific diastereomer. The resulting fluorinated pyrrolidine can then be elaborated into more complex target molecules.
Table 2: Common Deoxofluorination Reagents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Conversion of primary, secondary, and tertiary alcohols to the corresponding fluorides. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST for deoxofluorination reactions. |
| Sulfur Tetrafluoride | SF₄ | A gaseous reagent used for converting carbonyls and alcohols to gem-difluorides and alkyl fluorides, respectively. |
| Pyridine-HF | Olah's Reagent | Used for hydrofluorination of alkenes and as a fluoride source in various substitution reactions. |
Advanced Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a detailed view of the atomic connectivity and chemical environment within Benzyl (B1604629) 2-hydroxypyrrolidine-1-carboxylate.
¹H NMR Spectroscopy for Proton Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of Benzyl 2-hydroxypyrrolidine-1-carboxylate, distinct signals are expected for the protons of the pyrrolidine (B122466) ring, the benzyl group, and the hydroxyl group.
The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂ adjacent to the phenyl group) would likely resonate as a singlet or a pair of doublets around δ 5.1-5.2 ppm.
The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being attached to both a nitrogen and a hydroxyl-bearing carbon, is expected to appear at a distinct chemical shift. The remaining methylene protons on the pyrrolidine ring would likely be observed as multiplets in the upfield region of the spectrum. The hydroxyl proton (OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet (m) |
| Benzylic (CH₂) | ~5.1-5.2 | Singlet (s) or AB quartet |
| Pyrrolidine Ring Protons | Varies (upfield region) | Multiplets (m) |
| Hydroxyl (OH) | Variable | Broad Singlet (br s) |
¹³C NMR Spectroscopy for Carbon Framework Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.
The carbonyl carbon of the carbamate (B1207046) group is expected to have the most downfield chemical shift, typically in the range of δ 155-160 ppm. The aromatic carbons of the benzyl group would appear in the δ 127-137 ppm region. The benzylic carbon (CH₂) would likely resonate around δ 67 ppm.
The carbons of the pyrrolidine ring would have chemical shifts in the upfield region. The C2 carbon, bonded to both nitrogen and oxygen, would be the most deshielded of the ring carbons. The other pyrrolidine carbons would appear at higher field strengths.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~155-160 |
| Aromatic (C₆H₅) | ~127-137 |
| Benzylic (CH₂) | ~67 |
| Pyrrolidine Ring Carbons | Varies (upfield region) |
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, helping to trace the proton network within the pyrrolidine ring and confirm the connectivity between the benzylic protons and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the carbamate group would give rise to a strong, sharp peak typically in the range of 1700-1680 cm⁻¹. The C-N stretching of the pyrrolidine ring and the C-O stretching of the carbamate and hydroxyl groups would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (alcohol) | 3400-3200 (broad) |
| C=O (carbamate) | 1700-1680 (strong, sharp) |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₅NO₃, the expected molecular weight is approximately 221.25 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Common fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, m/z 91), leading to a prominent peak. Another characteristic fragmentation could be the loss of the benzyloxycarbonyl group. The fragmentation of the pyrrolidine ring would also produce a series of smaller fragment ions, providing further structural information.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would unequivocally establish the relative and absolute configuration of the stereocenter at the C2 position of the pyrrolidine ring. Furthermore, it would reveal the preferred conformation of the five-membered pyrrolidine ring and the spatial orientation of the benzyl and hydroxyl substituents. This detailed structural information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.
Computational Chemistry Approaches in Pyrrolidine Carboxylate Research
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For pyrrolidine (B122466) derivatives, DFT calculations provide critical data on molecular orbitals, charge distribution, and reactivity.
DFT methods are employed to optimize the geometry of pyrrolidine-containing molecules and to calculate key electronic properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap in a series of substituted chiral benzimidazoles was correlated with higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, can predict sites susceptible to nucleophilic and electrophilic attacks. This information is invaluable for understanding intermolecular interactions and reaction mechanisms.
Table 1: Representative DFT-Calculated Electronic Properties for a Pyrrolidine Derivative
| Parameter | Description | Typical Calculated Value (a.u.) | Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital | -0.25 to -0.22 | Relates to electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.05 to -0.02 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 0.17 to 0.23 | Indicator of chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | 2.0 to 4.0 D | Influences solubility and intermolecular forces |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are often inaccessible through static models.
For complex molecules like substituted pyrrolidines, MD simulations can elucidate their behavior in different environments, such as in solution. researchgate.net These simulations track the movements of atoms and molecules over a specific period, governed by a force field that describes the potential energy of the system. researchgate.net This allows researchers to observe how a molecule like Benzyl (B1604629) 2-hydroxypyrrolidine-1-carboxylate might fold, change its conformation, or interact with other molecules, such as a biological receptor or solvent. nih.govmdpi.comnih.gov
Key applications include:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule.
Solvation Effects: Understanding how the presence of a solvent influences molecular structure and dynamics.
Binding Free Energy Calculations: Estimating the strength of the interaction between a ligand and its receptor, which is crucial in drug design.
MD simulations can reveal the stability of protein-ligand complexes, providing detailed information about the hydrogen bonds and other non-covalent interactions that stabilize the bound state.
Rational Design and Virtual Screening Methodologies
The pyrrolidine scaffold is a common feature in many biologically active compounds, making it a valuable starting point for rational drug design. researchgate.net Computational methodologies like virtual screening are employed to efficiently search vast chemical libraries for molecules that are likely to bind to a specific biological target. mdpi.comresearchgate.net
Virtual screening can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of the target protein. A library of compounds is computationally "docked" into the active site of the protein, and scoring functions are used to rank the potential ligands based on their predicted binding affinity.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of existing active molecules. A model, or pharmacophore, is built based on the common structural features of known active compounds, and this model is then used to search for new molecules with similar properties.
Scaffold-focused virtual screening is a specific strategy that identifies new compounds containing a core structure similar to a known active molecule but with different peripheral groups. nih.govmdpi.com This "scaffold hopping" can lead to the discovery of novel chemical series with improved properties. mdpi.com For example, a library of compounds could be screened for those possessing the core structure of Benzyl 2-hydroxypyrrolidine-1-carboxylate to identify potential inhibitors for a specific enzyme.
Mechanistic Insights from Computational Studies
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. researchgate.netnih.gov
For reactions involving pyrrolidines, such as their synthesis or transformation, computational studies can:
Characterize Transition States: The geometry and energy of the transition state provide crucial information about the feasibility of a reaction pathway.
Explain Stereoselectivity: Computational models can explain why a particular stereoisomer is formed preferentially by comparing the energy barriers of the pathways leading to different products. acs.org
Evaluate Catalytic Cycles: In catalyzed reactions, computational methods can model the interaction of the catalyst with the substrates and intermediates, providing a detailed picture of the catalytic process. nih.gov
For example, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate. acs.org
Table 2: Example of Calculated Energy Barriers in a Hypothetical Pyrrolidine Ring-Opening Reaction
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |
| Step 1 | Initial ring puckering | 5.2 | Low barrier, rapid conformational change |
| Step 2 | C-N bond cleavage (Rate-determining) | 22.5 | Highest barrier, controls overall reaction speed |
| Step 3 | Proton transfer | 8.7 | Fast subsequent step |
Structure-Activity Relationship Prediction via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules before they are synthesized, thereby saving time and resources. scispace.com
The general workflow for a QSAR study involves:
Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For derivatives of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used. nih.govresearchgate.netresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or other fields would likely increase or decrease biological activity. This provides intuitive guidance for designing more potent compounds. nih.gov
Biochemical Interactions and Mechanistic Insights
Interaction with Enzymes and Receptors
There is no specific data in the scientific literature detailing the interaction of Benzyl (B1604629) 2-hydroxypyrrolidine-1-carboxylate with any particular enzymes or receptors.
Enzyme Inhibition Studies
No published studies were found that have specifically evaluated Benzyl 2-hydroxypyrrolidine-1-carboxylate as an enzyme inhibitor. While the broader class of pyrrolidine-containing molecules has been extensively studied for enzyme inhibition, this particular compound has not been the subject of such investigations. For instance, complex derivatives of 4-oxopyrrolidine-1-carboxylate have been synthesized and shown to exhibit activity as histone deacetylase (HDAC) inhibitors. However, these compounds are structurally distinct and their activity cannot be directly attributed to the parent compound .
Receptor Binding Characterization
Similarly, the receptor binding profile of this compound has not been characterized in the available literature. Pyrrolidine-based structures are known to be key components in ligands for a variety of receptors, including endothelin and chemokine receptors. This is due to the scaffold's ability to present substituents in a conformationally restricted manner, which can lead to high-affinity binding. Nevertheless, no binding constants (such as Ki or Kd) or functional assay data have been reported for this compound.
Modulation of Biological Pathways
Given the lack of enzyme and receptor interaction data, it is unsurprising that there is no information on the modulation of any biological pathways by this compound. Understanding how a compound affects a biological pathway typically requires initial data on its molecular targets, which is currently absent for this compound.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. No such studies have been published with this compound as the lead compound. The general principles of SAR for pyrrolidine (B122466) derivatives emphasize the critical role of stereochemistry at the hydroxyl and other substitution points, as well as the nature of the N-protecting group, in determining biological activity. However, without a known biological activity for the parent compound, no specific SAR has been developed.
Role in Biochemical Research as Probes or Modulators
This compound is commercially available and is likely utilized as a synthetic intermediate or building block in the creation of more complex molecules for chemical libraries or targeted synthesis. Its protected amine and reactive hydroxyl group make it a versatile starting material. However, there are no reports of it being used as a biochemical probe to investigate biological systems or as a direct modulator of biochemical processes in a research context.
Future Research Horizons for this compound: A Roadmap for Innovation
The chemically versatile compound, this compound, stands as a significant building block in organic synthesis, particularly in the development of pharmaceutically active molecules. While current synthetic methods are established, the future of research concerning this compound is poised for significant advancements. This article explores the prospective research directions, from novel synthetic strategies and advanced catalytic systems to the integration of cutting-edge computational tools and expansion into new scientific domains.
Q & A
How can researchers optimize the synthesis of Benzyl 2-hydroxypyrrolidine-1-carboxylate to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization involves reagent selection, solvent systems, and reaction conditions. For example:
- Protection/Deprotection Steps : Use sodium carbonate to facilitate benzyl chloroformate-mediated protection of the pyrrolidine nitrogen .
- Temperature Control : Maintain temperatures between 0–5°C during formylation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
What advanced strategies are employed for enantioselective synthesis of this compound derivatives?
Advanced Research Question
Methodological Answer:
Enantioselective synthesis requires chiral catalysts and stereochemical control:
- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce chirality during cyclization .
- Dynamic Kinetic Resolution : Optimize reaction kinetics to favor a single enantiomer, monitored via chiral HPLC (Chiralpak AD-H column) .
How can the molecular structure of this compound be confirmed experimentally?
Basic Research Question
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks for the hydroxypyrrolidine moiety (δ 3.5–4.0 ppm for protons adjacent to hydroxyl) and benzyl group (δ 7.2–7.4 ppm) .
- X-ray Crystallography : Solve crystal structures using SHELXL (e.g., refining hydrogen-bonding networks) and validate with Mercury software for packing similarity analysis .
What computational methods are used to predict the reactivity and stability of this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights:
- Thermochemical Accuracy : Apply the B3LYP hybrid functional with a 6-31G(d,p) basis set to predict bond dissociation energies and reaction pathways .
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvation effects on stability .
How is the biological activity of this compound evaluated in vitro?
Basic Research Question
Methodological Answer:
Biological evaluation involves:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for targets like prolyl endopeptidase .
- Cell-Based Assays : Dose-response curves in HEK293 cells transfected with target receptors, analyzed via luminescence or fluorescence .
What methodologies are recommended for toxicological assessment of this compound?
Advanced Research Question
Methodological Answer:
Toxicological studies require:
- Acute Toxicity Testing : Follow OECD Guideline 423 for oral LD₅₀ determination in rodent models .
- Genotoxicity Screening : Ames test (TA98 and TA100 strains) to detect mutagenic potential .
How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Advanced Research Question
Methodological Answer:
Use orthogonal analytical techniques:
- 2D NMR (HSQC, HMBC) : Differentiate regioisomers by correlating proton-carbon coupling .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .
What structure-activity relationship (SAR) trends are observed in this compound analogs?
Advanced Research Question
Methodological Answer:
Key SAR trends include:
| Analog | Structural Modification | Biological Activity |
|---|---|---|
| Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate | Amino group on pyridine | Enhanced receptor binding (IC₅₀ = 12 nM) |
| Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Ethylthio substitution | Improved metabolic stability |
How does pH influence the stability of this compound in aqueous solutions?
Basic Research Question
Methodological Answer:
Stability studies involve:
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, monitor via HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics; optimal stability observed at pH 6–7 .
What crystallographic tools are critical for analyzing polymorphs of this compound?
Advanced Research Question
Methodological Answer:
Polymorph characterization requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
